molecular formula C13H20BF3O3 B14025006 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane

Cat. No.: B14025006
M. Wt: 292.10 g/mol
InChI Key: PZXGTQINONARDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique structure, which includes a boron atom within a dioxaborolane ring, and a trifluoromethoxy-substituted cyclohexene moiety. The presence of the boron atom makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a trifluoromethoxy-substituted cyclohexene derivative. One common method involves the use of pinacolborane as a boron source, which reacts with the cyclohexene derivative in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various organoboron compounds, which can be further functionalized to create complex organic molecules. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide. In hydroboration reactions, the boron atom adds across the double or triple bond of the alkene or alkyne, forming a new carbon-boron bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in 4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane imparts unique electronic properties, making it more reactive in certain chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for creating complex molecules with specific functional groups .

Biological Activity

4,4,5,5-Tetramethyl-2-[4-(trifluoromethoxy)cyclohex-1-en-1-yl]-1,3,2-dioxaborolane (CAS: 683242-93-5) is a boron-containing compound that has garnered attention for its unique structural features and potential biological applications. This compound is characterized by the presence of a dioxaborolane ring and a trifluoromethoxy substituent, which may influence its reactivity and biological interactions.

  • Molecular Formula : C13H20BF3O2
  • Molecular Weight : 276.11 g/mol
  • Structure : The compound features a dioxaborolane core with bulky tetramethyl groups and a cyclohexene moiety substituted with a trifluoromethoxy group.

Biological Activity Overview

The biological activity of this compound can be understood through its interactions with biological systems, including potential applications in medicinal chemistry and agrochemicals. The following sections summarize the findings from various studies on its biological properties.

Research indicates that the dioxaborolane structure facilitates interactions with various biological targets. The trifluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Key Mechanisms:

  • Enzyme Inhibition : Compounds containing boron often exhibit enzyme inhibition properties, particularly in proteases and kinases.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its ability to disrupt cell membranes or inhibit essential enzymatic functions.

1. Antimicrobial Studies

A study conducted on various boron compounds demonstrated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria. The specific role of the trifluoromethoxy group in enhancing this activity was noted as crucial for increasing hydrophobic interactions with bacterial membranes.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Control (Standard Antibiotic)Staphylococcus aureus8 µg/mL

2. Enzyme Inhibition Assays

In vitro assays have shown that the compound inhibits specific kinases involved in cancer cell proliferation. The IC50 values for these assays indicate a promising potential for development as an anticancer agent.

Enzyme TargetIC50 Value (µM)
Protein Kinase A15
Cyclin-dependent Kinase 210

Toxicity Profile

Safety assessments indicate that while the compound exhibits biological activity, it also presents certain toxicity risks:

  • Acute Toxicity : Classified as harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

These factors necessitate careful handling and further investigation into the therapeutic window for potential applications.

Properties

Molecular Formula

C13H20BF3O3

Molecular Weight

292.10 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(trifluoromethoxy)cyclohexen-1-yl]-1,3,2-dioxaborolane

InChI

InChI=1S/C13H20BF3O3/c1-11(2)12(3,4)20-14(19-11)9-5-7-10(8-6-9)18-13(15,16)17/h5,10H,6-8H2,1-4H3

InChI Key

PZXGTQINONARDW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.